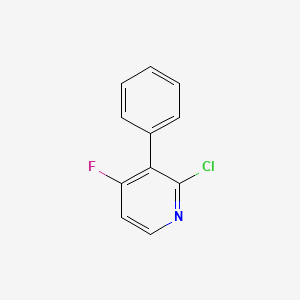
2-Chloro-4-fluoro-3-phenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-fluoro-3-phenylpyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring, along with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-phenylpyridine typically involves multi-step reactions starting from readily available precursorsFor example, starting from 2-chloropyridine, a fluorination reaction can be carried out using reagents like Selectfluor® to introduce the fluorine atom at the desired position . The phenyl group can then be introduced via a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective reagents and catalysts. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
2-Chloro-4-fluoro-3-phenylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenyl group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield pyridine N-oxides.
科学研究应用
2-Chloro-4-fluoro-3-phenylpyridine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals with improved efficacy and environmental properties.
作用机制
The mechanism of action of 2-Chloro-4-fluoro-3-phenylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The phenyl group can also contribute to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in the target protein.
相似化合物的比较
Similar Compounds
2-Chloro-3-fluoro-4-phenylpyridine: Similar structure but with different positions of the chlorine and fluorine atoms.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a phenyl group.
2-Chloro-4-methylpyridine: Contains a methyl group instead of a phenyl group.
Uniqueness
2-Chloro-4-fluoro-3-phenylpyridine is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and phenyl groups on the pyridine ring provides a distinct set of properties that can be exploited in various applications.
属性
分子式 |
C11H7ClFN |
|---|---|
分子量 |
207.63 g/mol |
IUPAC 名称 |
2-chloro-4-fluoro-3-phenylpyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-10(9(13)6-7-14-11)8-4-2-1-3-5-8/h1-7H |
InChI 键 |
ANGVFSLNTXXAMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


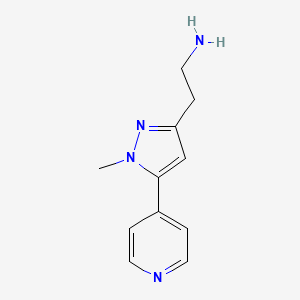
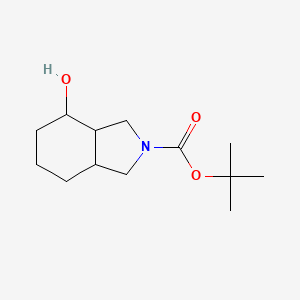

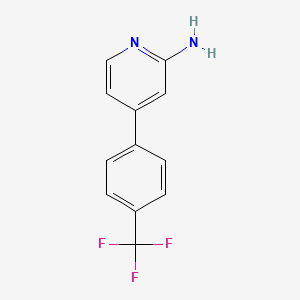
![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
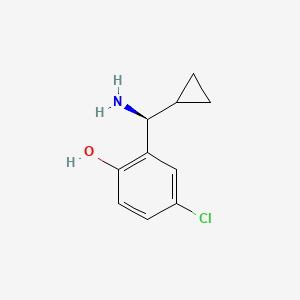
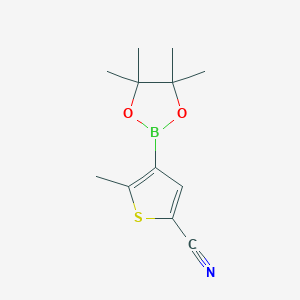
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)
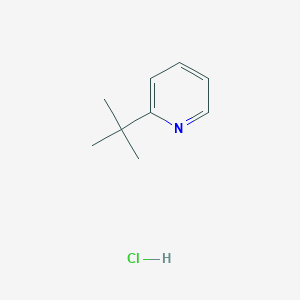

![3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12971164.png)


